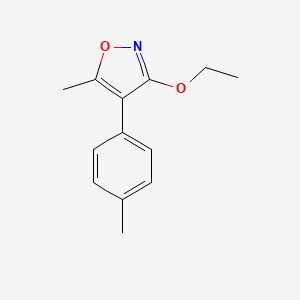

3-Ethoxy-5-methyl-4-(p-tolyl)isoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

3-ethoxy-5-methyl-4-(4-methylphenyl)-1,2-oxazole |

InChI |

InChI=1S/C13H15NO2/c1-4-15-13-12(10(3)16-14-13)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 |

InChI Key |

ZWPNCOJYSPKFME-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NOC(=C1C2=CC=C(C=C2)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Ethoxy 5 Methyl 4 P Tolyl Isoxazole

Historical and Modern Advancements in Isoxazole (B147169) Ring Synthesis

The synthesis of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has been a subject of extensive research for over a century. The first synthesis of the parent isoxazole was reported by Ludwig Claisen in 1888, and a significant advancement came from Quilico's work between 1930 and 1946 on the cycloaddition of nitrile oxides. google.com These foundational methods have since been refined and expanded upon, leading to a diverse array of synthetic strategies. Modern advancements have focused on improving efficiency, controlling regioselectivity, and developing more environmentally friendly procedures. d-nb.infoyoutube.com

Key Cycloaddition Reactions in Isoxazole Formation (e.g., 1,3-Dipolar Cycloaddition of Nitrile Oxides)

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene is one of the most fundamental and widely used methods for constructing the isoxazole ring. olemiss.edu This reaction is highly efficient for forming highly substituted isoxazoles. researchgate.net Nitrile oxides, which are typically generated in situ from the corresponding aldoximes or hydroximoyl chlorides, react as 1,3-dipoles with dipolarophiles (alkynes) to yield isoxazoles in a [3+2] cycloaddition fashion. orgsyn.orgresearchgate.netguidechem.com

The regioselectivity of this reaction is a critical aspect, influenced by both steric and electronic factors of the substituents on the nitrile oxide and the alkyne. biolmolchem.com While the classic approach often provides good yields, controlling the regiochemical outcome can be challenging, sometimes leading to mixtures of isomers. clockss.org

Key Features of 1,3-Dipolar Cycloaddition:

Versatility: A broad range of substituted nitrile oxides and alkynes can be used.

In Situ Generation: Nitrile oxides are typically unstable and generated in situ from stable precursors like aldoximes using oxidizing agents (e.g., chloramine-T, N-chlorosuccinimide) or by dehydrohalogenation of hydroximoyl chlorides. guidechem.combeilstein-journals.org

Regioselectivity: The orientation of the addition is governed by frontier molecular orbital (FMO) theory, but can be influenced by catalysts and reaction conditions. biolmolchem.com

Transition Metal-Catalyzed Syntheses of Isoxazole Scaffolds

The introduction of transition metal catalysis has revolutionized isoxazole synthesis, offering milder reaction conditions, improved yields, and enhanced regioselectivity compared to traditional methods. d-nb.infonih.gov Various metals, including copper, palladium, and ruthenium, have been successfully employed.

Copper(I) catalysts are particularly effective in the 1,3-dipolar cycloaddition of nitrile oxides and terminal alkynes, a reaction often referred to as a "click" reaction. researchgate.netguidechem.com This method generally proceeds at room temperature and provides excellent regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles. nih.gov However, it is typically limited to terminal alkynes. nih.govnih.gov

Ruthenium(II) and palladium catalysts have been used to overcome the limitations of copper catalysis, enabling the synthesis of 3,4,5-trisubstituted isoxazoles from internal alkynes. nih.govnih.gov These methods often involve intramolecular cyclization of precursors like 2-alkyn-1-one O-methyl oximes. nih.gov While powerful, the cost and potential toxicity of these noble metal catalysts are notable drawbacks. nih.govyoutube.com

| Catalyst Type | Typical Reaction | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Copper(I) | 1,3-Dipolar Cycloaddition of Nitrile Oxides and Terminal Alkynes | High regioselectivity, Mild conditions (often room temp.), High yields | Generally limited to terminal alkynes, produces 3,5-disubstituted isoxazoles | guidechem.comnih.gov |

| Palladium(II) | Intramolecular Electrophilic Cyclization | Access to polysubstituted isoxazoles | Requires pre-functionalized substrates, Catalyst cost | nih.govnih.gov |

| Ruthenium(II) | Cycloaddition of Nitrile Oxides and Internal Alkynes | Excellent regioselectivity for trisubstituted isoxazoles, Room temperature | Catalyst cost and toxicity | nih.govnih.gov |

Green Chemistry Approaches and Environmentally Benign Protocols for Isoxazoles

In recent years, there has been a significant shift towards developing "green" and sustainable methods for isoxazole synthesis. d-nb.info These approaches aim to minimize waste, avoid hazardous solvents and reagents, and reduce energy consumption. youtube.com

Key green strategies include:

Use of Aqueous Media: Performing reactions in water instead of volatile organic solvents is a primary goal of green chemistry. Methods have been developed for the synthesis of 3,4,5-trisubstituted isoxazoles via [3+2] cycloaddition in water at room temperature. olemiss.edunih.gov

Solvent-Free Reactions: Mechanochemistry, such as ball-milling, allows for solvent-free 1,3-dipolar cycloadditions, often with simplified work-up procedures. guidechem.com

Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating.

Metal-Free Catalysis: To circumvent the cost and toxicity associated with transition metals, metal-free catalytic systems are being explored. youtube.com This includes the use of organocatalysts or performing reactions under catalyst-free conditions in green solvents.

Targeted Synthesis of 3-Ethoxy-5-methyl-4-(p-tolyl)isoxazole

The synthesis of a specifically substituted isoxazole like this compound requires careful planning regarding precursor selection and reaction conditions to ensure the correct arrangement of substituents on the heterocyclic core.

Strategic Precursor Selection and Preparation

A highly effective and convergent route to 3,4,5-trisubstituted isoxazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632). For the target molecule, the logical 1,3-dicarbonyl precursor is a β-ketoester: ethyl 2-(p-tolyl)acetoacetate .

The structural components of this precursor directly correlate to the final isoxazole substituents:

The acetyl group (CH₃CO-) will form the 5-methyl substituent.

The ethyl ester group (-COOEt) will form the 3-ethoxy substituent.

The α-substituent (p-tolyl group at the central carbon) will become the 4-(p-tolyl) substituent.

The preparation of this key precursor, ethyl 2-(p-tolyl)acetoacetate, can be envisioned through established organic reactions. A standard method would involve the α-alkylation or α-arylation of ethyl acetoacetate (B1235776). Alternatively, a Claisen condensation reaction between ethyl p-tolylacetate and ethyl acetate (B1210297) could be employed. orgsyn.org

| Precursor Fragment | Corresponding Isoxazole Substituent |

| Acetyl Group (CH₃C=O) | 5-Methyl |

| Ethyl Ester (COOC₂H₅) | 3-Ethoxy |

| α-Substituent (p-tolyl) | 4-(p-tolyl) |

Regioselective Construction of the Isoxazole Core

The reaction of an unsymmetrical 1,3-dicarbonyl compound, such as ethyl 2-(p-tolyl)acetoacetate, with hydroxylamine can potentially yield two regioisomeric isoxazoles. The control of regioselectivity is therefore paramount.

The reaction proceeds through the formation of an oxime intermediate, followed by cyclization and dehydration. The initial nucleophilic attack of hydroxylamine can occur at either of the two carbonyl groups (the ketone or the ester). The regiochemical outcome is often highly dependent on the pH of the reaction medium.

Attack at the Ketone Carbonyl: Under neutral or slightly acidic conditions, the more reactive ketone carbonyl is preferentially attacked by hydroxylamine. Subsequent cyclization via attack of the oxime hydroxyl group onto the ester carbonyl, followed by elimination of ethanol (B145695), leads to an isoxazol-5-one intermediate. Tautomerization or subsequent reaction can lead to the desired isoxazole.

Attack at the Ester Carbonyl: Under basic conditions, the reaction landscape can change. However, for the formation of the 3-ethoxy isomer, the integrity of the ester group must be maintained through the initial stages of cyclization.

The reaction of β-ketoesters with hydroxylamine hydrochloride is a well-established method for forming 3-hydroxyisoxazoles (which exist in tautomeric equilibrium with isoxazolones), and subsequent alkylation can yield 3-alkoxyisoxazoles. researchgate.net For the direct synthesis of this compound, the cyclocondensation of ethyl 2-(p-tolyl)acetoacetate with hydroxylamine under conditions that favor the formation of the 3-ethoxy isomer is the most direct pathway. Controlling the pH is crucial to direct the cyclization pathway to selectively yield the desired regioisomer over the 5-ethoxy alternative. clockss.org

Introduction of the Ethoxy Group at C-3

The ethoxy group at the C-3 position of the isoxazole ring is typically derived from an ester functionality in the β-dicarbonyl starting material. In a common synthetic strategy for 3-alkoxyisoxazoles, a β-ketoester is employed as the key precursor. For the synthesis of the target compound, ethyl 2-(p-tolyl)acetoacetate would serve as the ideal starting material. The reaction with hydroxylamine proceeds via initial formation of an oxime with the ketone carbonyl, followed by intramolecular cyclization where the hydroxyl group of the oxime attacks the ester carbonyl, leading to the elimination of ethanol and subsequent dehydration to form the 3-hydroxyisoxazole. The desired 3-ethoxyisoxazole is then obtained by O-alkylation of the intermediate 3-hydroxyisoxazole using an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base.

Alternatively, direct formation of the 3-ethoxyisoxazole can be achieved from precursors like β-enamino esters. askfilo.com Another approach involves the use of dihaloformaldoximes reacting with 1-alkyne derivatives, which can lead to 3-haloisoxazoles. google.com These halo-substituted intermediates can then undergo nucleophilic substitution with sodium ethoxide to yield the desired 3-ethoxy derivative.

Table 1: Potential Methods for Introduction of the Ethoxy Group at C-3

| Method | Precursor | Reagents | Key Intermediate | Ref. |

|---|---|---|---|---|

| O-Alkylation | Ethyl 2-(p-tolyl)acetoacetate | 1. NH₂OH·HCl, Base2. Ethyl iodide, Base (e.g., K₂CO₃) | 5-Methyl-4-(p-tolyl)isoxazol-3(2H)-one | askfilo.com |

Incorporation of the p-Tolyl Substituent at C-4

The strategic placement of the p-tolyl group at the C-4 position is a critical step in the synthesis. In the context of the β-dicarbonyl condensation route, this is achieved by starting with a precursor that already contains the p-tolyl moiety at the α-position. The synthesis of the required precursor, ethyl 2-(p-tolyl)acetoacetate, can be accomplished through various standard organic reactions. For instance, the α-arylation of ethyl acetoacetate with a suitable p-tolyl halide under palladium catalysis or via an alternative coupling chemistry would furnish the necessary starting material.

An alternative strategy for constructing 3,4,5-trisubstituted isoxazoles involves a [3+2] cycloaddition reaction between a nitrile oxide and a suitably substituted β-diketone or β-ketoester. nih.gov In such a scenario, a diketone bearing the p-tolyl group could be utilized. Furthermore, multi-component reactions have been developed for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, where an aromatic aldehyde (such as p-tolualdehyde) reacts with ethyl acetoacetate and hydroxylamine hydrochloride. nih.govresearchgate.net This places the aryl group at the 4-position of an isoxazolone ring, which could then be further modified.

Table 2: Strategies for Incorporating the p-Tolyl Group at C-4

| Strategy | Precursor(s) | Key Reaction | Product Type | Ref. |

|---|---|---|---|---|

| Pre-functionalized Precursor | Ethyl acetoacetate + p-tolyl halide | α-Arylation | α-(p-Tolyl)-β-ketoester | N/A |

| Multi-component Reaction | p-Tolualdehyde, Ethyl acetoacetate, NH₂OH·HCl | Knoevenagel condensation/Cyclization | 4-(p-Tolylmethylene)-3-methylisoxazol-5(4H)-one | nih.govresearchgate.net |

Positioning of the Methyl Group at C-5

The methyl group at the C-5 position of the isoxazole ring originates from the acetyl group of the β-dicarbonyl precursor, specifically from the terminal methyl ketone portion of ethyl acetoacetate or its derivatives. The reaction of 2,4-pentanedione with hydroxylamine to yield 3,5-dimethylisoxazole (B1293586) is a classic example illustrating this regioselectivity. askfilo.comchegg.com In the proposed synthesis starting from ethyl 2-(p-tolyl)acetoacetate, the acetyl methyl group predictably forms the C-5 methyl group of the resulting isoxazole ring.

The mechanism involves the initial nucleophilic attack of the hydroxylamine nitrogen on the more electrophilic ketone carbonyl (as opposed to the ester carbonyl). Following this, cyclization and dehydration occur to form the heterocyclic ring. clockss.org This regiochemical outcome is a general and reliable feature of the reaction between unsymmetrical 1,3-dicarbonyls and hydroxylamine, making it a robust method for positioning the methyl group at C-5.

In cycloaddition strategies, the C-5 substituent is determined by the nature of the dipolarophile (the alkyne or related species). For instance, in the reaction of a nitrile oxide with a terminal alkyne like propyne, the methyl group of the alkyne would become the C-5 substituent of the isoxazole.

Post-Synthetic Derivatization and Functionalization of this compound

The presence of three distinct functional moieties—an ethoxy group, a methyl group, and a p-tolyl group—on the isoxazole core offers multiple avenues for post-synthetic modification to generate a library of derivatives.

Chemical Modifications at the Ethoxy Moiety

The 3-ethoxy group, being an ether linkage on an aromatic heterocyclic ring, is generally stable. However, it can potentially undergo cleavage under harsh acidic conditions, for example, using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), to yield the corresponding 3-hydroxyisoxazole (an isoxazolone). This transformation would provide a handle for further functionalization, such as conversion to other alkoxy derivatives or other nucleophilic substitution reactions at the C-3 position. Transetherification reactions might also be possible under specific catalytic conditions.

Chemical Modifications at the Methyl Moiety

The methyl group at the C-5 position of the isoxazole ring is known to be reactive towards certain electrophiles, a reactivity that is enhanced compared to a simple alkylbenzene due to the electronic nature of the isoxazole ring. libretexts.org The C-5 methyl protons are acidic enough to be removed by a strong base (e.g., n-butyllithium or LDA), generating a nucleophilic carbanion. This anion can then react with a variety of electrophiles, allowing for the introduction of diverse functional groups.

Table 3: Potential Functionalization of the C-5 Methyl Group

| Reaction Type | Reagents | Potential Product Structure | Ref. |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), Initiator (e.g., AIBN) | 5-(Bromomethyl)-3-ethoxy-4-(p-tolyl)isoxazole | N/A |

| Aldol Condensation | 1. Strong Base (e.g., LDA)2. Aldehyde/Ketone (e.g., Benzaldehyde) | 3-Ethoxy-5-(2-hydroxy-2-phenylethyl)-4-(p-tolyl)isoxazole | libretexts.org |

| Alkylation | 1. Strong Base (e.g., LDA)2. Alkyl halide (e.g., CH₃I) | 3-Ethoxy-5-ethyl-4-(p-tolyl)isoxazole | libretexts.org |

Chemical Modifications at the p-Tolyl Moiety

The p-tolyl group is an activated aromatic ring and is susceptible to electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing group. Since the para-position is occupied by the isoxazole ring, electrophilic attack is expected to occur predominantly at the positions ortho to the methyl group (i.e., at the 2' and 6' positions of the tolyl ring).

Table 4: Potential Electrophilic Aromatic Substitution Reactions on the p-Tolyl Moiety

| Reaction | Reagents | Expected Major Product | Ref. |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Ethoxy-5-methyl-4-(2-nitro-4-methylphenyl)isoxazole | |

| Halogenation | Br₂, FeBr₃ | 4-(2-Bromo-4-methylphenyl)-3-ethoxy-5-methylisoxazole | |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 4-(2-Acetyl-4-methylphenyl)-3-ethoxy-5-methylisoxazole |

These modifications would allow for the synthesis of a wide array of derivatives of the parent compound, each with potentially unique chemical and physical properties.

Ring Functionalization and Heterocyclic Annulation Strategies

The isoxazole ring, a cornerstone in heterocyclic chemistry, offers a versatile platform for synthetic modifications. While direct functionalization and annulation studies on this compound are not extensively documented, a wealth of information on related substituted isoxazoles provides a clear roadmap for potential transformations. These methodologies allow for the introduction of new functional groups and the construction of fused heterocyclic systems, significantly expanding the chemical space accessible from this core structure.

Ring Functionalization

The strategic introduction of functional groups onto the isoxazole or its aryl substituent can be achieved through various modern synthetic methods. Key approaches include electrophilic substitution, metal-catalyzed cross-coupling reactions, and directed lithiation.

Electrophilic Halogenation at the 4-Position:

The 4-position of the isoxazole ring, when unsubstituted, is susceptible to electrophilic attack. However, in the case of this compound, this position is already occupied by the p-tolyl group. An alternative strategy for introducing a handle for further functionalization involves the electrophilic cyclization of precursor molecules. For instance, the reaction of 2-alkyn-1-one O-methyl oximes with electrophilic halogenating agents like iodine monochloride (ICl) or bromine (Br₂) yields 4-haloisoxazoles. acs.orgnih.gov This approach, while not a direct functionalization of the title compound, highlights a synthetic route to 4-halo analogues that can then undergo further reactions.

The resulting 4-iodoisoxazoles are particularly valuable as they can participate in a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at this position. nih.gov

Palladium-Catalyzed C-H Functionalization:

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of heterocycles. Studies have shown that the C-H bond at the 5-position of isoxazoles can be selectively arylated using aryl iodides in the presence of a palladium catalyst. nih.gov While this compound possesses a methyl group at the 5-position, this methodology is highly relevant for analogues lacking this substituent.

For the title compound, functionalization of the p-tolyl ring via palladium-catalyzed C-H activation presents a viable strategy. The methyl group on the tolyl ring can direct ortho-C-H activation, or the isoxazole ring itself could act as a directing group.

Interactive Data Table: Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position

| Entry | Aryl Iodide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Iodotoluene | Pd(OAc)₂ | K₂CO₃ | DMA | 120 | 75 | nih.gov |

| 2 | 4-Iodoanisole | Pd(OAc)₂ | K₂CO₃ | DMA | 120 | 82 | nih.gov |

| 3 | 1-Iodonaphthalene | Pd(OAc)₂ | Cs₂CO₃ | DMA | 120 | 68 | nih.gov |

This table showcases representative conditions for the direct arylation of isoxazoles, which could be adapted for the functionalization of the aryl substituent in the target compound.

Lithiation Strategies:

The lithiation of methyl-substituted isoxazoles offers another avenue for functionalization. The methyl group at the 5-position of this compound can potentially be lithiated at the alpha-carbon using a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophile. researchgate.net This would allow for the introduction of a variety of functional groups at the 5-methyl position.

Additionally, directed ortho-metalation of the p-tolyl ring is a possibility, where one of the substituents on the isoxazole ring directs the lithiation to the ortho position of the tolyl group.

Heterocyclic Annulation Strategies

Heterocyclic annulation involves the construction of a new ring fused to the existing isoxazole core, leading to the formation of bicyclic and polycyclic systems. These fused heterocycles are of significant interest in medicinal chemistry.

Synthesis of Isoxazolo[5,4-b]pyridines:

A prominent annulation strategy involves the construction of a pyridine (B92270) ring fused to the isoxazole at the 5- and 4-positions, forming isoxazolo[5,4-b]pyridines. One common approach utilizes 5-aminoisoxazole derivatives as key precursors. Although the title compound is not a 5-aminoisoxazole, its synthesis from precursors that could also lead to a 5-amino analogue suggests that this annulation strategy is within reach.

Microwave-assisted multi-component reactions in water have been developed for the synthesis of isoxazolo[5,4-b]pyridines from a 5-aminoisoxazole, an aldehyde, and an active methylene (B1212753) compound like tetronic acid. acs.orgnih.gov This green chemistry approach provides rapid access to complex fused systems. scispace.com

Interactive Data Table: Synthesis of Isoxazolo[5,4-b]pyridines via Microwave-Assisted MCR

| Aldehyde | Active Methylene | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |

| 4-Fluorobenzaldehyde | Tetronic Acid | Water | 120 | 15 | 92 | acs.org |

| 4-Chlorobenzaldehyde | Tetronic Acid | Water | 120 | 15 | 90 | acs.org |

| 2-Thiophenecarboxaldehyde | Tetronic Acid | Water | 120 | 20 | 85 | acs.org |

This table illustrates the versatility of the multi-component reaction for the synthesis of isoxazolo[5,4-b]pyridines, a potential annulation product derived from an analogue of the target compound.

Synthesis of Isoxazolo[4,5-d]pyridazines:

Another important class of fused heterocycles are the isoxazolo[4,5-d]pyridazines, where a pyridazine (B1198779) ring is fused to the 4- and 5-positions of the isoxazole. The synthesis of these systems often starts from a suitably functionalized isoxazole, such as a 4-cyano-5-aminoisoxazole or a 4,5-dicarbonylisoxazole derivative. These precursors can undergo cyclization with hydrazine (B178648) or its derivatives to form the pyridazine ring. scilit.comnih.gov

While requiring significant synthetic manipulation of the starting isoxazole, these methods demonstrate the potential for constructing diverse fused systems.

Advanced Spectroscopic and Structural Elucidation of 3 Ethoxy 5 Methyl 4 P Tolyl Isoxazole and Analogues

High-Resolution Spectroscopic Techniques for Structure Confirmation

The initial confirmation of the molecular structure of 3-Ethoxy-5-methyl-4-(p-tolyl)isoxazole relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry (MS). While specific data for the title compound is not extensively published, analysis of its structural analogues provides a clear blueprint for its expected spectral characteristics.

¹H and ¹³C NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the most powerful tools for elucidating the carbon-hydrogen framework of organic molecules. For isoxazole (B147169) derivatives, the chemical shifts of the protons and carbons are highly indicative of their position on the heterocyclic ring and the nature of the attached substituents.

For instance, in analogues like 3-phenyl-5-(p-tolyl)isoxazole, the aromatic protons typically appear in the range of δ 7.2-7.9 ppm, with the characteristic signals for the para-substituted tolyl group being distinct. The methyl group protons of the tolyl substituent are identifiable as a sharp singlet around δ 2.4 ppm. rsc.org The ¹³C NMR spectrum of this analogue shows signals for the isoxazole ring carbons (C3, C4, C5) at approximately δ 162.8, 96.8, and 170.5 ppm, respectively. rsc.org

Based on these and other analogues, the expected NMR data for this compound can be predicted. The ethoxy group would show a quartet around δ 4.1-4.3 ppm and a triplet around δ 1.4 ppm. The methyl group at the C-5 position would likely appear as a singlet around δ 2.3-2.5 ppm. The p-tolyl group at C-4 would exhibit two doublets in the aromatic region of the ¹H NMR spectrum and characteristic signals in the ¹³C NMR spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for Isoxazole Analogues

| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Source |

| 3-phenyl-5-(p-tolyl)isoxazole | 7.87 (m, 2H), 7.73 (d, 2H), 7.53–7.39 (m, 3H), 7.28 (d, 2H), 6.77 (s, 1H, isoxazole-H), 2.40 (s, 3H, CH₃) | 170.5, 162.8, 140.4, 129.8, 129.6, 129.1, 128.8, 126.7, 125.6, 124.6, 96.8, 21.4 | rsc.org |

| (3-para-tolyl-isoxazol-5-yl) methanol | 7.90–7.71 (m, 2H), 7.70 (s, 1H), 7.62 (dd, 1H), 7.59–7.51 (m, 3H), 7.25 (d, 1H), 6.75 (s, 1H, isoxazole-H), 3.89 (s, 1H, OH), 3.65 (t, 2H, CH₂), 3.08 (t, 2H, CH₂), 2.45 (s, 3H, CH₃) | 170.3, 162.3, 139.9, 133.6, 130.2, 129.8, 129.4, 128.1, 126.3, 125.4, 123.1, 96.1, 60.5, 31.2, 20.7 | biolmolchem.com |

| 3-(4-ethoxyphenyl)-5-phenylisoxazole | 7.84–7.78 (m, 4H), 7.50–7.44 (m, 3H), 7.00–6.97 (m, 2H), 6.77 (s, 1H, isoxazole-H), 4.08 (q, 2H, CH₂), 1.44 (t, 3H, CH₃) | 170.0, 162.5, 160.3, 130.0, 128.9, 128.1, 127.5, 125.7, 121.3, 114.7, 97.2, 63.5, 14.7 | rsc.org |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS): IR spectroscopy is used to identify characteristic functional groups. For isoxazole derivatives, key absorption bands include C=N stretching around 1600-1650 cm⁻¹, C=C stretching in the aromatic rings, and C-O stretching vibrations for the ethoxy group. rsc.orgrsc.org For example, the FT-IR spectrum of (3-para-tolyl-isoxazol-5-yl) methanol shows aromatic C-H stretching vibrations near 3100 cm⁻¹ and aromatic ring absorptions between 1605-1430 cm⁻¹. biolmolchem.com High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, confirming the molecular formula of the compound. For instance, the HRMS data for 3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole precisely confirms its elemental composition. beilstein-journals.org

X-ray Crystallography for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions. nih.gov While a crystal structure for this compound is not publicly available, analysis of related structures provides significant insight into its expected molecular geometry.

Studies on various substituted isoxazoles reveal that the five-membered isoxazole ring is generally planar. The substituents at positions 3, 4, and 5 can have varied orientations relative to this ring. In 4-aryl substituted isoxazoles, the dihedral angle between the isoxazole ring and the aryl ring at C-4 is a key conformational feature. mdpi.com This angle is influenced by steric hindrance from adjacent substituents at the C-3 and C-5 positions. For example, crystallographic studies of other complex heterocyclic systems show that linked aromatic rings are often not coplanar, which can reduce the degree of conjugation. mdpi.com The crystal packing of such molecules is often stabilized by intermolecular interactions like C-H···O and C-H···π forces. mdpi.com

Table 2: Representative Crystallographic Data for a Substituted Heterocyclic Compound

| Parameter | 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

This table illustrates typical crystallographic parameters obtained for complex heterocyclic systems, providing a reference for the type of data generated from X-ray analysis. mdpi.com

Conformational Analysis and Stereochemical Characterization

The biological activity and physical properties of molecules like this compound are heavily dependent on their preferred three-dimensional shape or conformation. Conformational analysis focuses on the spatial arrangement of atoms, particularly the rotation around single bonds.

For the title compound, a key area of conformational flexibility is the rotation of the p-tolyl group at the C-4 position and the ethoxy group at the C-3 position. The rotational barrier of the C4-p-tolyl bond will determine the dihedral angle between the isoxazole and the tolyl rings. This conformation is influenced by steric interactions with the ethoxy group at C-3 and the methyl group at C-5. Studies on structurally related trisubstituted isoxazoles have shown that restricting the rotation of substituents can significantly impact their interaction with biological targets, highlighting the importance of conformational preferences. nih.gov The flexibility of linkers or substituents at the C-4 position has been shown to correlate with binding affinity in certain biological systems. nih.gov The presence of bulky groups can lead to a non-coplanar arrangement of the aromatic rings, which in turn affects the molecule's electronic properties and intermolecular packing in the solid state.

Advanced NMR Techniques for Detailed Structural Assignment

While 1D NMR provides essential information, complex structures often require advanced 2D NMR techniques for complete and unambiguous assignment of all proton and carbon signals. These methods reveal connectivity between atoms through bonds. ipb.pt

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the coupling between the -CH₂- and -CH₃ protons of the ethoxy group and the connectivity between the ortho- and meta-protons on the p-tolyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It is invaluable for assigning the carbon signals by linking them to the more easily assigned proton signals. For the title compound, HSQC would definitively link the ethoxy -CH₂- protons to their corresponding carbon, the methyl protons to the C-5 methyl carbon, and each aromatic proton to its respective carbon in the tolyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). columbia.edu HMBC is crucial for piecing together the molecular structure by connecting different fragments. Key HMBC correlations for this compound would include:

Correlation from the C-5 methyl protons to the C-5 and C-4 carbons of the isoxazole ring.

Correlation from the ethoxy -CH₂- protons to the C-3 carbon of the isoxazole ring.

Correlations from the aromatic protons of the p-tolyl group to the C-4 carbon, confirming the attachment point of the aryl ring to the heterocycle.

Together, these advanced NMR experiments provide a detailed and robust confirmation of the molecular structure, ensuring that each substituent is correctly placed on the isoxazole core. nih.gov

Theoretical and Computational Studies on 3 Ethoxy 5 Methyl 4 P Tolyl Isoxazole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to the computational study of isoxazole (B147169) derivatives. researchgate.net DFT methods are employed to approximate the solution to the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. researchgate.net By using various functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., 6-31G(d,p)), scientists can model the geometry and energetics of 3-Ethoxy-5-methyl-4-(p-tolyl)isoxazole with high accuracy. researchgate.netacs.org These calculations form the basis for understanding the molecule's reactivity, stability, and spectroscopic properties.

The electronic character of this compound is dictated by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can precisely determine these energy levels and map the spatial distribution of the HOMO and LUMO across the molecular structure, identifying regions that are most likely to be involved in chemical reactions.

| Calculated Parameter | Significance for this compound |

|---|---|

| EHOMO (Energy of HOMO) | Indicates electron-donating capability; related to ionization potential. |

| ELUMO (Energy of LUMO) | Indicates electron-accepting capability; related to electron affinity. |

| ΔE (HOMO-LUMO Gap) | Correlates with chemical reactivity, stability, and electronic transition energy. |

| Ionization Potential (I) | Energy required to remove an electron. |

| Electron Affinity (A) | Energy released when an electron is added. |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. nih.gov For this compound, DFT can be used to compute key spectroscopic parameters:

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing these theoretical shifts with experimental data helps confirm the proposed molecular structure and assign specific signals to individual atoms. researchgate.netnih.gov

Infrared (IR) Spectroscopy: DFT calculations can determine the vibrational frequencies corresponding to the molecule's normal modes of vibration. The resulting theoretical IR spectrum, showing the intensity and frequency of absorptions, can be compared with experimental FT-IR spectra to identify functional groups and confirm the molecule's structural integrity. researchgate.net

| Spectroscopy Type | Predicted Parameter | Application |

|---|---|---|

| ¹H and ¹³C NMR | Chemical Shifts (δ) | Structural verification and assignment of atomic positions. |

| FT-IR | Vibrational Frequencies (cm⁻¹) | Identification of functional groups and confirmation of molecular bonds. |

| UV-Visible | Electronic Transitions (λmax) | Analysis of electron excitations and HOMO-LUMO gap. |

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions, such as the synthesis of isoxazole rings. nih.govorganic-chemistry.org The 1,3-dipolar cycloaddition reaction is a common method for forming the isoxazole core. researchgate.netresearchgate.net DFT calculations can be used to map the potential energy surface of the reaction pathway, identifying the structures of reactants, products, intermediates, and, most importantly, transition states.

By analyzing the energy and geometry of the transition state, chemists can gain insights into the reaction's kinetics and selectivity (e.g., regioselectivity). mdpi.com This knowledge is instrumental in optimizing reaction conditions to improve yields and control the formation of specific isomers of substituted isoxazoles. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide information on static, optimized structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. acs.org For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations can explore its conformational landscape.

These simulations solve Newton's equations of motion for the atoms in the molecule, revealing how it twists, turns, and folds at a given temperature. Key outputs from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's conformation, and analyses of dihedral angles, which describe the rotation around specific bonds. acs.org Understanding the preferred conformations and the energy barriers between them is critical, as the three-dimensional shape of a molecule often dictates its biological activity. acs.org

Computational Chemistry in Rational Design of Isoxazole-Based Scaffolds

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.govnih.govespublisher.com Computational chemistry is a cornerstone of the rational design of new isoxazole-based molecules for applications such as pharmaceuticals and herbicides. nih.govresearchgate.netnih.gov

By first performing theoretical studies on a lead compound like this compound, chemists can build a structure-activity relationship (SAR) model. This model correlates specific structural features (e.g., substituents, electronic properties) with a desired outcome (e.g., binding affinity to a protein). This computational approach allows for the in silico screening of virtual libraries of related compounds, prioritizing the synthesis of only the most promising candidates and thereby accelerating the discovery process. nih.govnih.gov

For isoxazole derivatives designed as potential drugs, understanding their interaction with biological targets is paramount. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand within the active site of a receptor protein. nih.govbioinformation.netresearchgate.net

The process involves placing the 3D structure of this compound, often optimized using DFT, into the binding pocket of a target protein. A scoring function then estimates the binding affinity (e.g., in kcal/mol) and identifies key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govresearchgate.netresearchgate.net These predictions, often refined with more rigorous MD simulations, guide the modification of the ligand's structure to enhance its potency and selectivity. acs.orgnih.gov

| Parameter | Description | Importance in Drug Design |

|---|---|---|

| Binding Affinity / Docking Score | Estimated free energy of binding (e.g., kcal/mol). | Predicts the strength of the ligand-protein interaction; a lower score often indicates better binding. |

| Binding Pose | Predicted 3D orientation of the ligand in the active site. | Reveals the specific geometry of the interaction. |

| Key Interactions | Identifies specific amino acid residues involved in hydrogen bonds, hydrophobic contacts, etc. | Provides a roadmap for modifying the ligand to improve binding. |

In Silico Screening and Virtual Library Generation

The exploration of novel therapeutic agents has been significantly accelerated by computational methodologies. In silico screening and the generation of virtual libraries represent powerful strategies in modern drug discovery, allowing for the rapid assessment of large numbers of molecules for their potential biological activity before their actual synthesis. While specific studies on this compound are not extensively documented in publicly accessible literature, the broader class of isoxazole derivatives has been the subject of numerous theoretical and computational investigations. These studies provide a framework for understanding how the specific compound might be evaluated and optimized.

The generation of a virtual library is a critical first step in the in silico screening process. This involves the computational enumeration of a vast number of structurally related compounds that can be synthesized from a common scaffold. For the isoxazole core, this can be achieved by defining variable substitution points on the ring system. For a 3,4,5-trisubstituted isoxazole such as this compound, a virtual library could be generated by systematically varying the substituents at these three positions. For instance, a library could be created by combining different building blocks, such as a variety of aldehydes to generate diverse oximes, which are precursors for the isoxazole ring. nih.gov The process often involves the use of combinatorial chemistry principles applied in a virtual environment. The resulting library can contain thousands to millions of virtual compounds, each with a unique combination of substituents. The feasibility of the synthesis of these virtual compounds is also a key consideration, and reaction-based enumeration is often employed to ensure that the generated library is synthetically accessible. nih.gov

Once a virtual library of isoxazole derivatives is generated, in silico screening techniques, such as molecular docking, are employed to predict the binding affinity and interaction patterns of the compounds with a specific biological target. This approach has been successfully applied to various isoxazole derivatives to identify potential inhibitors for a range of protein targets, including Heat Shock Protein 90 (Hsp90), a chaperone protein implicated in cancer. researchgate.net In one such study, a virtual screening of the ZINC database, a large commercially available compound library, identified several isoxazole-based molecules as potential Hsp90 inhibitors. researchgate.net Molecular docking simulations of these compounds revealed binding energies ranging from -8.23 to -8.51 kcal/mol, indicating a high binding affinity. researchgate.net

The detailed research findings from such studies often include the identification of key molecular interactions that contribute to the binding affinity. For example, the docking studies of isoxazole derivatives with Hsp90 have shown that these compounds can form hydrogen bonds and hydrophobic interactions with crucial amino acid residues in the binding site, such as Gly97, Asn51, and Lys58. researchgate.net Some compounds have also been observed to form electrostatic interactions, such as salt bridges, with acidic residues in the target protein. researchgate.net These detailed interaction patterns provide valuable insights for the rational design of more potent and selective inhibitors.

The following table summarizes representative data from a virtual screening study of isoxazole derivatives against Hsp90, illustrating the type of information that can be generated through such computational approaches.

| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| ZINC000012345678 | -8.51 | Gly97, Asn51, Lys58 |

| ZINC000023456789 | -8.45 | Gly97, Asn51, Asp93 |

| ZINC000034567890 | -8.32 | Asn51, Lys58, Phe138 |

| ZINC000045678901 | -8.23 | Gly97, Lys58, Thr184 |

This table is a representation of data that would be generated in a typical in silico screening study and is based on findings for various isoxazole derivatives. researchgate.net

Furthermore, in silico screening is not limited to predicting binding affinity but also extends to the evaluation of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are crucial for prioritizing compounds with drug-like properties for further development. Computational models can predict various physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which are important determinants of a compound's pharmacokinetic profile. For instance, quinoxaline-isoxazole-piperazine conjugates were subjected to in silico pharmacokinetic assessment, and the potent compounds were found to follow Lipinski's, Veber's, Egan's, and Muegge's rules without any deviation, suggesting good oral bioavailability. nih.gov

The generation of diverse libraries of substituted isoxazoles for screening has also been a focus of synthetic chemistry, with the development of methods that are amenable to parallel synthesis. For example, the palladium-catalyzed reactions of 4-iodoisoxazoles with various cross-coupling partners have enabled the creation of a 51-member library of 3,4,5-trisubstituted isoxazoles. nih.gov Such synthetic efforts, when coupled with in silico screening, can significantly streamline the discovery of new bioactive molecules.

In another example of computational studies on isoxazole derivatives, a series of 3-(5-aryl)isoxazol-3-yl)-4H-chromen-4-one compounds were synthesized and subjected to molecular docking studies against the Epidermal Growth Factor Receptor (EGFR). researchgate.net The results showed that one of the derivatives exhibited a high binding energy of -10.95 kcal/mol, indicating its potential as an anti-cancer agent. researchgate.net

The following table presents a selection of data from a molecular docking study of isoxazole-chromenone derivatives against EGFR.

| Compound ID | Binding Energy (kcal/mol) | Inhibition Constant (µM) |

| 4a | -9.87 | 0.08 |

| 4b | -10.12 | 0.05 |

| 4g | -10.95 | 0.01 |

| 4h | -9.54 | 0.12 |

This table is illustrative of data from molecular docking studies on isoxazole derivatives and is based on published research. researchgate.net

Structure Activity Relationship Sar Studies of 3 Ethoxy 5 Methyl 4 P Tolyl Isoxazole and Its Analogues

Systematic Exploration of Substituent Effects on Biological Pathways

The biological activity of trisubstituted isoxazoles is a composite function of the steric, electronic, and hydrophobic properties of the substituents at each position of the ring. nih.gov The C-3, C-4, and C-5 positions offer distinct vectors for chemical modification, and alterations at these sites can profoundly impact how the molecule interacts with a biological target. researchgate.netdundee.ac.uk

C-4 Position: This position is often crucial for establishing key interactions with target proteins. Bulky aromatic groups, such as the p-tolyl moiety, can engage in hydrophobic and π-π stacking interactions, significantly contributing to binding affinity. dundee.ac.uk The substitution pattern on this aryl ring is a critical determinant of both potency and selectivity. nih.gov

Systematic exploration involves modifying one position while keeping the others constant to deconstruct the individual contribution of each substituent. For instance, varying the alkyl chain length or branching of the C-3 ethoxy group can optimize hydrophobic interactions. Similarly, exploring different substituents on the C-4 p-tolyl ring can map the electronic and steric requirements of the target's binding site. Finally, altering the C-5 methyl group to other small alkyl or electron-withdrawing groups can further refine the activity profile. nih.gov This systematic approach allows for a comprehensive understanding of the SAR, guiding the rational design of more potent and selective analogues.

Influence of the C-3 Ethoxy Group on Molecular Interactions

The C-3 position of the isoxazole (B147169) ring is adjacent to the nitrogen atom, making substituents at this site influential in modulating the molecule's polarity and hydrogen-bonding potential. The ethoxy group in 3-Ethoxy-5-methyl-4-(p-tolyl)isoxazole serves several key roles in molecular interactions.

Firstly, the oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donor residues (e.g., serine, threonine, or backbone N-H groups) in a protein's active site. This directional interaction can be critical for anchoring the ligand in a specific orientation, thereby enhancing binding affinity. Studies on related 3-alkoxy-5-isoxazolidinones have shown that they can mimic the action of β-lactams by binding to penicillin-binding proteins, suggesting the alkoxy moiety is crucial for specific target recognition. nih.gov

Secondly, the ethyl portion of the group contributes to the lipophilicity of the compound. This can enhance binding to hydrophobic pockets within the target protein and also influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. The length and branching of the alkyl chain at this position can be tuned to optimize these properties. For example, in a series of 1,2,5-oxadiazoles, the presence of a 3-ethoxy-4-methoxyphenyl group at the C-4 position was found to have a profoundly positive impact on both bioactivity and cytotoxicity, highlighting the importance of alkoxy substituents in achieving a desired biological profile. mdpi.com

The following table illustrates how modifications at or near the C-3 position in different isoxazole series can impact biological activity, using data from studies on various targets.

| Compound Series | C-3 Substituent | Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|

| Isoxazolines | Methyl | Analgesic (COX-2) | Potent analgesic activity, crucial for selective COX-2 inhibition. | nih.gov |

| 3-Aryl-4-isoxazolecarboxamides | Aryl group (e.g., Phenyl) | TGR5 Agonist | The nature of the aryl group is a key determinant of agonist potency. | nih.gov |

| Isoxazolidinones | Alkoxy group | Penicillin-Binding Proteins | Mimics β-lactam action, indicating the alkoxy group's role in binding. | nih.gov |

Role of the C-5 Methyl Group in Modulating Biological Activity

The substituent at the C-5 position of the isoxazole ring can significantly modulate biological activity through steric and electronic effects. In this compound, the C-5 methyl group is a small, lipophilic moiety that can influence the compound's interaction with its biological target in several ways.

The primary role of the C-5 methyl group is often related to steric interactions within the binding site of a target protein. Its presence can provide a better fit in a small hydrophobic pocket, thereby increasing binding affinity through van der Waals interactions. Conversely, replacing the methyl group with a larger alkyl substituent could introduce a steric clash, leading to a decrease in activity. SAR studies on various isoxazole derivatives have frequently demonstrated the importance of a small alkyl group at this position. For example, in studies of isoxazole chalcone derivatives, the methyl isoxazole fraction was found to be essential for antitubercular activity. mdpi.com

Furthermore, the electronic nature of the C-5 substituent can influence the reactivity and metabolic stability of the isoxazole ring. A methyl group is weakly electron-donating, which can subtly alter the electron density distribution of the heterocyclic core. In some contexts, replacing the methyl group with an electron-withdrawing group, such as a trifluoromethyl group, has led to enhanced biological activity, suggesting that electronic tuning at this position can be a viable optimization strategy. nih.gov

The table below presents findings from SAR studies where the C-5 substituent on the isoxazole ring was varied, demonstrating its impact on biological outcomes.

| Compound Series | C-5 Substituent | Target/Activity | SAR Finding | Reference |

|---|---|---|---|---|

| Isoxazole-Chalcone Hybrids | Methyl | Antitubercular | The methyl isoxazole moiety was essential for activity against Mtb H37Rv. | mdpi.com |

| Anticancer Isoxazoles | Methyl vs. Trifluoromethyl | Anticancer (various cell lines) | Trifluoromethyl substituted derivatives often showed better growth inhibition than their methyl analogues. | nih.gov |

| Antibacterial Isoxazoles | Phenyl ring with substituents | Antibacterial | Methoxy, dimethyl amino, and bromine groups on a C-5 phenyl ring enhanced activity. | ijpca.org |

| Antiproliferative Isoxazoles | Varied R group | Antiproliferative (U87 cells) | Methyl, methoxy, or chloride substitutions enhanced activity. | mdpi.comnih.gov |

Contribution of the C-4 p-Tolyl Moiety to Compound Efficacy and Selectivity

The substituent at the C-4 position often plays a pivotal role in defining the potency and selectivity of isoxazole-based compounds by occupying a significant portion of the ligand-binding pocket. dundee.ac.uk In this compound, the C-4 p-tolyl group is a large, hydrophobic moiety that can establish critical interactions with the target protein.

The aryl ring itself provides a scaffold for hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site. The orientation of this ring is crucial, and its substitution pattern can fine-tune these interactions. The "tolyl" designation indicates a methyl group on the phenyl ring, specifically at the para-position. This methyl group can serve multiple functions:

Steric Influence : It adds steric bulk, which can lead to a more favorable fit within a specific hydrophobic sub-pocket of the binding site, enhancing affinity.

Electronic Effects : As an electron-donating group, it can subtly modify the electronic properties of the phenyl ring, potentially influencing cation-π interactions.

Selectivity : The specific placement of the methyl group at the para position can be a key determinant of selectivity. A target protein might have a pocket that accommodates a para-substituent but not a meta- or ortho-substituent, allowing for discrimination between related proteins.

SAR studies on 4-aryl isoxazoles consistently show that the nature and position of substituents on the aryl ring are critical for activity. nih.govnih.gov For example, research on 4-isoxazolyl-1,4-dihydropyridines revealed a distinct SAR profile where para-halogen substituents (p-Br, p-Cl) were favored over others. nih.gov Studies on (3-para-tolyl-isoxazol-5-yl)methanol derivatives confirm the synthetic accessibility and importance of the p-tolyl group in building isoxazole-based structures. biolmolchem.combiolmolchem.com

Positional Isomerism and Stereochemical Implications in SAR

The specific arrangement of substituents on the isoxazole ring is fundamental to its biological activity. Positional isomerism, where the same substituents are attached at different positions, can lead to dramatically different pharmacological outcomes. For example, a 3,4,5-trisubstituted isoxazole will have a distinct three-dimensional shape and distribution of electronic properties compared to a 3,5-disubstituted or a 2,3,5-trisubstituted isomer, even with identical substituents. nih.gov

SAR studies have shown that the biological activity of diarylisoxazoles can be highly dependent on the relative positions of the aryl groups. For instance, 4,5-diarylisoxazoles were found to possess greater antimitotic activity than their 3,4-diarylisoxazole counterparts, indicating that the spatial relationship between the aromatic rings and the isoxazole core is critical for interaction with the microtubule system. mdpi.com The regioselectivity of the synthesis method used to create isoxazole derivatives is therefore of paramount importance, as it dictates which positional isomers are formed. nih.gov

While this compound itself is achiral, the introduction of certain substituents in its analogues or interactions with a chiral biological target can have stereochemical implications. If a substituent introduced at the C-3, C-4, or C-5 position creates a stereocenter, the resulting enantiomers or diastereomers may exhibit different biological activities. This stereoselectivity arises because biological macromolecules, such as enzymes and receptors, are chiral and will interact differently with each stereoisomer. Therefore, in the process of lead optimization, if a chiral center is introduced, it is essential to separate and test the individual stereoisomers to identify the more active and selective eutomer.

Pharmacophore Modeling and Lead Optimization Strategies for Isoxazole Derivatives

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For a series of active isoxazole derivatives, a pharmacophore model can be generated based on the structures of the most potent compounds. This model typically includes features such as hydrogen bond acceptors (e.g., the isoxazole nitrogen and ethoxy oxygen), hydrophobic centers (e.g., the methyl and p-tolyl groups), and aromatic rings. eurekaselect.comresearchgate.net

Once a pharmacophore model is established, it serves as a template for two key activities in lead optimization:

Virtual Screening : The model can be used to search large chemical databases for novel compounds that match the pharmacophore query. This allows for the identification of new, structurally diverse scaffolds that may possess the desired biological activity.

Rational Drug Design : The model guides the design of new analogues of a lead compound, such as this compound. It helps chemists decide which modifications are most likely to enhance activity. For example, the model might suggest that a larger hydrophobic group is preferred at the para-position of the C-4 aryl ring or that an additional hydrogen bond donor is required near the C-3 ethoxy group.

This computational approach, often combined with molecular docking and other modeling techniques, accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. researchgate.netnih.gov The ultimate goal is to optimize the lead structure to achieve improved potency, enhanced selectivity against off-targets, and favorable pharmacokinetic properties. nih.gov

Despite a comprehensive search for "this compound," no specific information was found regarding its mechanistic investigations of biological activities, including enzyme inhibition, receptor ligand binding, or its cellular and molecular mechanisms of action.

General information on the biological activities of broader isoxazole derivatives is available, but there is no direct research data pertaining to the specific compound "this compound" in the context of the requested outline.

Therefore, this article cannot be generated with the scientifically accurate and specific information required.

Mechanistic Investigations of Biological Activities for Isoxazole Derivatives

Cellular and Molecular Mechanisms of Action

Antiproliferative Effects and Cellular Growth Inhibition

No studies were found that investigated the antiproliferative effects or cellular growth inhibition properties of 3-Ethoxy-5-methyl-4-(p-tolyl)isoxazole.

Apoptosis Induction at the Molecular Level

There is no available research on whether this compound can induce apoptosis or the molecular mechanisms involved.

Molecular Basis of Anti-inflammatory Responses

The molecular basis of any anti-inflammatory responses for this compound has not been investigated in any published studies.

Molecular Mechanisms of Antimicrobial Action (e.g., antibacterial, antifungal)

No data is available regarding the molecular mechanisms of antimicrobial action for this compound.

Neuroprotective Pathways and Anticonvulsant Mechanisms

The potential neuroprotective pathways or anticonvulsant mechanisms of this compound have not been a subject of published research.

Immunomodulatory Effects and Their Molecular Basis

There are no studies detailing the immunomodulatory effects or their molecular basis for this compound.

Other Investigated Biological Activities (e.g., antiviral, antidepressant)

No other biological activities, such as antiviral or antidepressant effects, have been investigated for this compound in the available scientific literature.

Future Research Directions and Translational Perspectives for Isoxazole Compounds

Innovations in Sustainable and Efficient Synthetic Methodologies

Traditional synthesis methods for isoxazoles often face challenges such as harsh reaction conditions, long durations, and the use of hazardous solvents. mdpi.com Consequently, a major thrust of future research is the development of green and sustainable synthetic protocols.

Key innovations in this area include:

Ultrasound-Assisted Synthesis : Sonochemistry has emerged as a powerful tool for synthesizing isoxazole (B147169) derivatives. mdpi.com Ultrasound irradiation accelerates reaction kinetics, enhances yields, and often allows for reactions to be conducted in greener solvents like water or even under solvent-free conditions. mdpi.com For example, one-pot, multi-component reactions under ultrasonic irradiation have been developed to produce 3,5-disubstituted isoxazoles efficiently. mdpi.com

Microwave-Assisted Synthesis : Like ultrasound, microwave irradiation offers a way to significantly reduce reaction times and improve yields in the synthesis of isoxazole derivatives. researchgate.netnih.gov

Metal-Free Approaches : To circumvent the cost, toxicity, and waste associated with metal catalysts (e.g., copper, ruthenium), researchers are developing metal-free synthetic routes. nih.govresearchgate.net This includes the use of reusable ionic liquids and organocatalysts to facilitate cycloaddition reactions. researchgate.net

Multi-Component Reactions (MCRs) : One-pot MCRs are highly efficient as they combine several steps into a single operation, reducing waste and saving time. mdpi.comnih.gov Agro-waste-based catalysts have been successfully used in MCRs to produce 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, highlighting a commitment to sustainable resources. nih.gov

| Methodology | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Reduced reaction time, increased yield, use of green solvents, milder conditions. | One-pot, five-component synthesis of 3,5-disubstituted isoxazole secondary sulfonamides. | mdpi.com |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved efficiency. | Generation of various novel isoxazole derivatives. | researchgate.netnih.gov |

| Metal-Free Synthesis | Avoids toxic and expensive metal catalysts, easier purification, environmentally friendly. | Synthesis of isoxazoles using a reusable ionic liquid at room temperature. | nih.govresearchgate.net |

| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity, reduced waste, time-saving. | Synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using an agro-waste catalyst. | nih.gov |

Integration of Advanced Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. For isoxazole compounds, this integration allows for the rational design of molecules with optimized properties.

Structure-Based Design : Computational methods are used to predict how isoxazole derivatives will interact with biological targets. mdpi.com Molecular docking studies, for instance, help understand the binding modes of isoxazole-based antibacterial agents with their target enzymes, such as the DNA topoisomerase complex in E. coli. nih.gov

Machine Learning and AI : Advanced algorithms can analyze large datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel isoxazole structures, guiding synthetic efforts toward the most promising candidates. mdpi.comresearchgate.net

Iterative Hybrid Approaches : The most powerful strategy involves an iterative cycle of computational prediction followed by experimental validation. mdpi.com Computational models suggest potential drug candidates, which are then synthesized and tested. The experimental results are fed back into the models to refine them, accelerating the discovery of potent and selective molecules. mdpi.com This approach is crucial for optimizing properties like ligand binding affinity and enzyme inhibition. nih.gov

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While isoxazoles are known for a broad range of biological activities, ongoing research aims to identify novel targets and elucidate new mechanisms of action to address unmet medical needs. semanticscholar.orgespublisher.com

Anticancer Therapy : Isoxazole derivatives are being investigated as inhibitors of novel cancer targets. For example, they show potential as Poly (ADP-ribose) polymerase (PARP) inhibitors, which could be effective in cancers with specific DNA repair deficiencies. nih.gov Other research focuses on their role as small molecule inhibitors targeting various intracellular signaling pathways crucial for cancer cell survival. espublisher.comnih.gov

Neurodegenerative Diseases : Certain isoxazole derivatives are being explored as ligands for receptors in the central nervous system, such as AMPA receptors, which could have therapeutic potential in neurological disorders. nih.gov

Infectious Diseases : The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. mdpi.comedu.krd Research is focused on synthesizing novel isoxazole compounds and their hybrids (e.g., isoxazole-triazole) to combat pathogenic bacteria and fungi, including resistant strains. nih.govmdpi.com

Inflammatory Diseases : Isoxazoles have shown potent anti-inflammatory activity. nih.gov Future work will likely focus on identifying specific targets within inflammatory pathways, such as leukotriene biosynthesis inhibitors, to develop more selective anti-inflammatory drugs. nih.gov

| Therapeutic Area | Biological Target/Mechanism | Significance | Reference |

|---|---|---|---|

| Cancer | PARP Inhibition, Kinase Inhibition | Potential for precision therapy in specific cancer types. | espublisher.comnih.gov |

| Infectious Disease | DNA Topoisomerase, Fungal Cell Wall Synthesis | Development of new antibiotics and antifungals to combat resistance. | nih.govmdpi.com |

| Inflammation | Leukotriene Biosynthesis (FLAP), COX-2 Inhibition | Targeted anti-inflammatory action with potentially fewer side effects. | nih.govnih.gov |

| Neurological Disorders | AMPA Receptor Modulation | Potential treatments for cognitive and neurological conditions. | nih.gov |

Strategies for Enhancing Selectivity and Potency of Isoxazole-Based Ligands

A key challenge in drug development is to design ligands that are both highly potent against their intended target and highly selective, minimizing off-target effects.

Molecular Hybridization : This strategy involves combining the isoxazole scaffold with other pharmacologically active motifs to create hybrid molecules. nih.gov For example, linking isoxazole with a triazole ring has generated compounds with powerful antibacterial effects. mdpi.com This approach can lead to multi-target agents or compounds with enhanced potency.

Bivalent Ligands : Designing dimeric or bivalent ligands, where two isoxazole-based pharmacophores are connected by a linker, can significantly increase binding affinity and potency, particularly for targets like receptors that form dimers. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies : Systematic modification of the substituents on the isoxazole ring is crucial for understanding how different chemical groups influence biological activity. nih.govrsc.org This knowledge allows for the fine-tuning of molecules to maximize potency and selectivity. For instance, SAR analysis revealed that an aromatic isoxazole substituent was key for inhibiting GATA4-NKX2-5 transcriptional synergy, a potential target for cardiac conditions. mdpi.com

Application of Multi-Omics Data and Systems Biology in Isoxazole Research

The integration of "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) and systems biology offers a holistic view of how isoxazole compounds affect biological systems. This approach moves beyond a single-target focus to understand the broader network effects of a drug.

Future applications include:

Target Deconvolution : For compounds with a desired effect but an unknown mechanism, multi-omics can help identify the specific cellular targets and pathways being modulated. Chemoproteomics, for example, can use isoxazole as a native photo-cross-linker to identify its protein interaction partners directly in a cellular environment. nih.gov

Toxicity Prediction : By analyzing changes in gene expression (transcriptomics) and metabolite levels (metabolomics) in response to a new isoxazole derivative, researchers can predict potential toxicity pathways early in the drug development process. researchgate.net

Personalized Medicine : Understanding how genetic variations influence the response to isoxazole-based drugs can pave the way for personalized therapies, where treatments are tailored to an individual's genetic makeup.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.